

Application Notes and Protocols for Carvedilol in Cardiovascular Research Models

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Compound of Interest

Compound Name: *Oberadilol*

Cat. No.: B051362

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Disclaimer: The initial request specified "**Oberadilol**." However, no significant information could be found for a compound with this name in the current scientific literature. Based on the context of cardiovascular research and the similarity in name, this document provides information on Carvedilol, a well-researched beta-blocker with extensive applications in cardiovascular disease models. It is presumed that "**Oberadilol**" was a typographical error.

Introduction

Carvedilol is a non-selective beta-adrenergic receptor blocker (β_1 and β_2), as well as an alpha-1 adrenergic receptor blocker.^[1] This multiple-action cardiovascular drug is widely used in the treatment of hypertension, coronary artery disease, and congestive heart failure.^{[2][3]} Its unique pharmacological profile, which includes antioxidant and anti-proliferative properties, makes it a valuable tool in cardiovascular research, particularly in studies of cardiac remodeling, heart failure, and myocardial ischemia.^{[1][2][4]} Carvedilol's therapeutic benefits are attributed to its ability to reduce heart rate, contractility, and blood pressure, thereby decreasing myocardial oxygen demand.^{[2][5]}

Mechanism of Action

Carvedilol exerts its effects through a multi-faceted mechanism of action:

- Beta-Adrenoceptor Blockade (β_1 and β_2): By blocking beta-receptors in the heart, carvedilol reduces the effects of catecholamines (epinephrine and norepinephrine), leading to

decreased heart rate and myocardial contractility.[5] This action lessens the workload on the heart and reduces its oxygen consumption.[4]

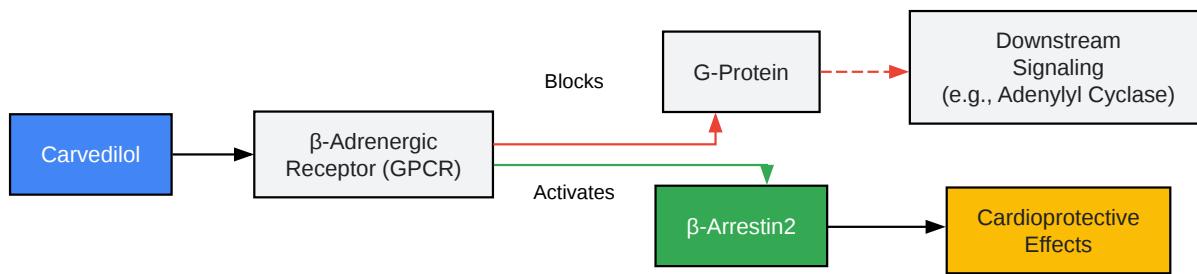
- Alpha-1 Adrenoceptor Blockade (α 1): Carvedilol's blockade of alpha-1 receptors in blood vessels results in vasodilation (widening of blood vessels).[2] This reduces peripheral resistance and afterload, the force the heart has to pump against, which helps to lower blood pressure.[2][4]
- Antioxidant Properties: Carvedilol and its metabolites are potent antioxidants that can scavenge reactive oxygen species (ROS).[2][4] This is significant because oxidative stress is a known contributor to the pathophysiology of heart failure and other cardiovascular diseases.[6]
- Anti-inflammatory and Anti-remodeling Effects: By inhibiting oxidative stress, carvedilol can prevent the activation of transcription factors and genes associated with inflammation and cardiac remodeling.[2] It has been shown to inhibit the expression of intracellular adhesion molecule-1 (ICAM-1), which is involved in the infiltration of inflammatory cells into the myocardium during ischemia.[2]

Key Signaling Pathways

Carvedilol's effects on cardiac cells are mediated through several key signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments in cardiovascular research.

Beta-Arrestin Signaling

Carvedilol is known as a β -arrestin-biased agonist. This means that in addition to blocking G-protein-mediated signaling, it can also activate β -arrestin signaling pathways, which have been shown to have cardioprotective effects.

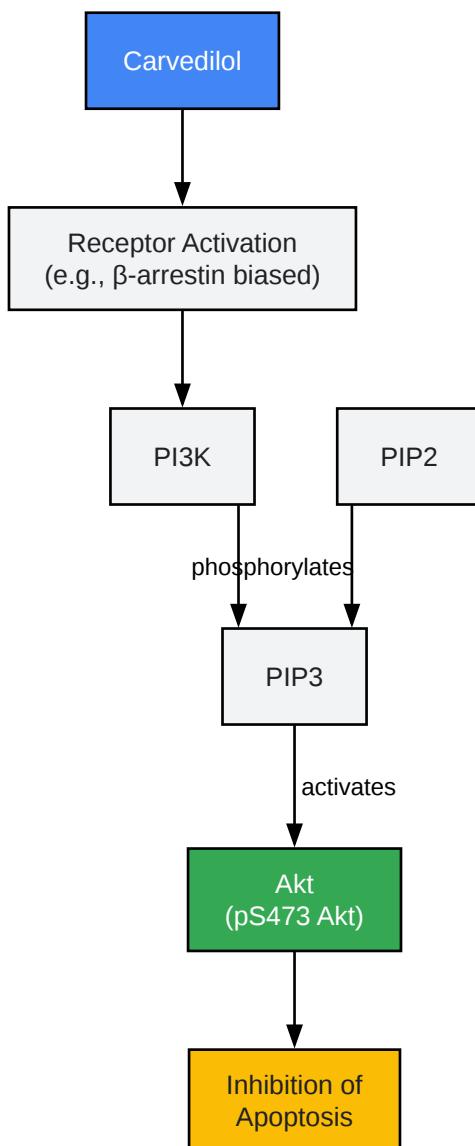


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Caption: Carvedilol's β -arrestin-biased agonism at the β -adrenergic receptor.

PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis (programmed cell death).^{[7][8]} Carvedilol has been shown to activate this pathway, contributing to its cardioprotective effects.



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Caption: Activation of the PI3K/Akt survival pathway by Carvedilol.

Application in Cardiovascular Research Models

Carvedilol is a valuable tool for studying various aspects of cardiovascular disease in both *in vitro* and *in vivo* models.

Cardiac Remodeling and Heart Failure Models

Cardiac remodeling refers to the changes in the size, shape, and function of the heart in response to injury or stress, often leading to heart failure.^{[9][10]} Carvedilol has been shown to

reverse or attenuate cardiac remodeling.[3][9][11]

Experimental Models:

- Pressure Overload-Induced Hypertrophy: Models such as transverse aortic constriction (TAC) in mice or spontaneous hypertension in rats (SHR) are commonly used.
- Myocardial Infarction (MI): Ligation of the left anterior descending (LAD) coronary artery in rodents is a standard model to induce MI and subsequent heart failure.
- Diet-Induced Cardiomyopathy: High-fructose/high-fat diets can induce insulin resistance and cardiac remodeling in mice.[11]

Key Parameters to Measure:

- Echocardiography: To assess cardiac function and dimensions (e.g., ejection fraction, fractional shortening, left ventricular internal dimensions).
- Histology: To evaluate fibrosis (Masson's trichrome or Picosirius red staining), myocyte size (hematoxylin and eosin staining), and apoptosis (TUNEL assay).
- Molecular Markers: To quantify the expression of genes and proteins involved in hypertrophy (e.g., ANP, BNP), fibrosis (e.g., collagen I, III), and apoptosis (e.g., Bax, Bcl-2, caspases).

Data Presentation: Effects of Carvedilol on Cardiac Remodeling

Parameter	Model	Treatment Group	Control Group	Outcome	Citation
Left Ventricular Ejection Fraction (LVEF)	Patients with heart failure due to ischemic heart disease	Increased by 5.8%	-	Improved systolic function	[12]
Left Ventricular End-Systolic Volume Index	Patients with heart failure due to ischemic heart disease	15.3 ml/m ² less	-	Reduced LV volume	[12]
Left Ventricular End-Diastolic Volume Index	Patients with heart failure due to ischemic heart disease	14 ml/m ² less	-	Reduced LV volume	[12]
Myocardial Fibrosis (CVF and PVCA)	Hypertensive rats	Significantly suppressed	-	Reduced fibrosis	[9]
Heart Weight	High-fructose/high-fat diet-fed mice	Significantly reduced	-	Attenuated hypertrophy	[11]
Cardiac β-arrestin2 Levels	High-fructose/high-fat diet-fed mice	Significantly increased	-	Enhanced β-arrestin signaling	[11]
Cardiac pS473 Akt Levels	High-fructose/high-fat diet-fed mice	Significantly increased	-	Activated survival pathway	[11]

CVF: Collagen Volume Fraction; PVCA: Perivascular Collagen Area

Experimental Protocols

In Vivo Administration of Carvedilol in Rodent Models

Objective: To investigate the effects of Carvedilol on cardiac function and remodeling in a rodent model of heart failure.

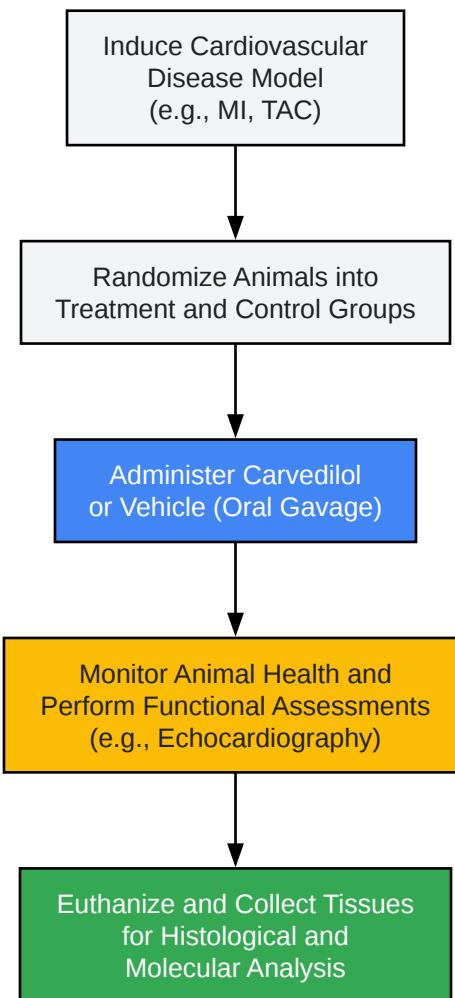
Materials:

- Carvedilol powder
- Vehicle (e.g., 0.5% carboxymethylcellulose, saline with 1% Tween 80, or as described in specific studies)
- Oral gavage needles
- Animal model of heart failure (e.g., post-MI rats or TAC mice)

Protocol:

- Preparation of Carvedilol Suspension:
 - Accurately weigh the required amount of Carvedilol powder.
 - Prepare the vehicle solution.
 - Suspend the Carvedilol powder in the vehicle to the desired concentration (e.g., 10 mg/kg, 30 mg/kg). Ensure the suspension is homogenous by vortexing or sonicating.
- Animal Dosing:
 - Acclimate the animals to the handling and gavage procedure for several days before the start of the experiment.
 - Administer the Carvedilol suspension or vehicle to the respective animal groups via oral gavage. The volume of administration should be based on the animal's body weight.

- The dosing frequency and duration will depend on the specific experimental design (e.g., once daily for 4-8 weeks).[9][11]
- Monitoring:
 - Monitor the animals daily for any signs of distress or adverse effects.
 - Measure body weight regularly.
 - Perform functional assessments (e.g., echocardiography) at baseline and at the end of the treatment period.
- Tissue Collection and Analysis:
 - At the end of the study, euthanize the animals according to approved protocols.
 - Collect blood for biochemical analysis.
 - Excise the heart, weigh it, and process it for histological and molecular analyses.



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Caption: General workflow for an in vivo study using Carvedilol.

Western Blotting for Signaling Proteins

Objective: To determine the effect of Carvedilol on the expression and phosphorylation of key signaling proteins (e.g., Akt, β -arrestin2) in cardiac tissue.

Materials:

- Cardiac tissue lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels

- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-pS473 Akt, anti-Akt, anti-β-arrestin2)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Protein Extraction and Quantification:
 - Homogenize cardiac tissue in lysis buffer containing protease and phosphatase inhibitors.
 - Centrifuge to pellet cellular debris and collect the supernatant.
 - Determine the protein concentration of the lysates using a protein assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by size using SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

- Detection and Analysis:
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Conclusion

Carvedilol is a versatile and well-characterized pharmacological tool for cardiovascular research. Its multiple mechanisms of action provide a rich area for investigation in models of heart failure, cardiac remodeling, and ischemia. The protocols and data presented here serve as a guide for researchers and drug development professionals to effectively utilize Carvedilol in their studies to further elucidate the complex mechanisms of cardiovascular disease and explore novel therapeutic strategies.

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